8-Azido-2-methylquinoline
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Overview
Description
8-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure with an azido group at the 8th position and a methyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
8-Azido-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry .
Mode of Action
It’s known that the azido group can undergo a reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, contributing to their diverse biological and pharmaceutical activities .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-2-methylquinoline typically involves the azidation of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a hydrogen atom at the 8th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Azido-2-methylquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, suitable solvents.
Cycloaddition: Alkynes, copper catalysts.
Major Products:
Reduction: 8-Amino-2-methylquinoline.
Substitution: Various substituted quinoline derivatives.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
8-Azido-2-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties
Comparison with Similar Compounds
8-Amino-2-methylquinoline: Similar structure but with an amino group instead of an azido group.
2-Methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.
8-Azidoquinoline: Similar azido functionality but without the methyl group at the 2nd position
Uniqueness: 8-Azido-2-methylquinoline is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
8-azido-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYQZEKZQYTNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=[N+]=[N-])C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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